molecular formula C15H17NO4S B1303176 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 400080-46-8

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B1303176
CAS No.: 400080-46-8
M. Wt: 307.4 g/mol
InChI Key: OYDTZYBFGUQOJX-UHFFFAOYSA-N
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Description

¹H NMR (500 MHz, DMSO-d₆)

  • Thiazole methyl : Singlet at δ 2.92 ppm (3H, C–CH₃).
  • Aromatic protons :
    • Doublet at δ 7.55 ppm (1H, H-6) and δ 7.11 ppm (1H, H-5) from the 3,4-dimethoxyphenyl group.
    • Singlet at δ 7.50 ppm (1H, H-2) due to para-substitution.
  • Methoxy groups : Singlets at δ 3.87 ppm (6H, 3-OCH₃) and δ 3.75 ppm (6H, 4-OCH₃).
  • Carboxylic acid proton : Broad signal at δ 12.1 ppm (1H, -COOH).

¹³C NMR (125 MHz, DMSO-d₆)

  • Carboxylic acid : δ 166.9 ppm (C=O).
  • Thiazole ring : δ 160.9 ppm (C-2), δ 143.9 ppm (C-4), δ 125.6 ppm (C-5).
  • Aromatic carbons : δ 151.8 ppm (C-3), δ 149.6 ppm (C-4), δ 112.5 ppm (C-1).
  • Methoxy groups : δ 56.1 ppm (3-OCH₃), δ 55.6 ppm (4-OCH₃).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry (positive mode) of the compound ([M+H]⁺ = m/z 280.0638) reveals characteristic fragmentation pathways (Figure 2):

  • Decarboxylation : Loss of COOH (44 Da) generates m/z 236.1.
  • Demethoxylation : Sequential loss of two methoxy groups (31 Da each) yields m/z 205.0 and 174.0.
  • Thiazole ring cleavage : Elimination of the methylthiazole fragment (99 Da) produces m/z 181.1.

High-resolution MS (HRMS) confirms the molecular formula with an exact mass of 279.0565 Da (error < 2 ppm).

Figure 2: Major fragmentation pathways

Fragment Ion m/z Proposed Structure
[M+H]⁺ 280.1 Intact molecular ion
[M+H–COOH]⁺ 236.1 Decarboxylated product
[M+H–2OCH₃]⁺ 218.0 Dimethoxy-cleaved ion
[C₇H₇O₂]⁺ 123.0 Protonated dimethoxyphenyl

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOKWLWQQDZOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halogenated Acetoacetate with Thioacetamide

A widely used approach involves reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be hydrolyzed to the corresponding carboxylic acid.

  • Reaction conditions:

    • Solvent: Acetonitrile or other polar aprotic solvents.
    • Base: Primary, secondary, or tertiary amines; triethylamine is preferred.
    • Temperature: Typically ambient to reflux conditions.
    • Molar ratios: Thioacetamide and amine in molar excess relative to halogenated acetoacetate.
  • Mechanism:

    • Initial nucleophilic attack of thioacetamide on the halogenated acetoacetate.
    • Cyclization to form the thiazole ring.
    • Dehydration step facilitated by the amine base.
  • Advantages:

    • High regioselectivity.
    • Improved yields compared to acid-catalyzed methods.
    • Mild reaction conditions.

Use of Catalysts and Nanoparticles

Recent advances include the use of functionalized magnetic nanoparticles as catalysts to facilitate the synthesis of thiazole derivatives under solvent-free or mild conditions.

  • Catalyst example:

    • Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride nanoparticles.
  • Procedure:

    • Stirring the reactants with the catalyst at 80 °C under solvent-free conditions.
    • Reaction monitored by thin-layer chromatography.
    • Catalyst recovered magnetically and reused multiple times without significant loss of activity.
  • Benefits:

    • High yields.
    • Easy catalyst recovery and recycling.
    • Environmentally friendly conditions.
Method Key Reactants Conditions Solvent Catalyst/Base Yield (%) Notes
Cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine Ambient to reflux Acetonitrile Triethylamine (base) High (not specified) Two-step: cyclization and dehydration
Aromatic precursor conversion and condensation 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile, thioacetamide, ethyl 2-chloroacetoacetate Acidic medium, reflux Various (esters, ethers, polar aprotic) Acid/base as required High purity after recrystallization Multi-step with halogenation and hydrolysis
Nanoparticle-catalyzed synthesis Arylaldehyde, pyruvic acid, amine 80 °C, solvent-free None (solvent-free) Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride High (isolated yields) Catalyst recyclable, green chemistry
  • The cyclization approach using thioacetamide and halogenated acetoacetates is well-established and provides a reliable route to the thiazole core with carboxylate functionality.
  • The choice of solvent and base significantly affects the reaction rate and yield; polar aprotic solvents and triethylamine are preferred for optimal results.
  • The introduction of the 3,4-dimethoxyphenyl substituent is best achieved by starting from appropriately substituted aromatic nitriles or benzothiamides, which undergo condensation with chloroacetoacetate derivatives.
  • Use of magnetic nanoparticle catalysts offers a sustainable and efficient alternative, enabling solvent-free conditions and easy catalyst recovery, which is advantageous for scale-up and industrial applications.
  • Halogenation steps for precursor modification require careful selection of halogenating agents and conditions to avoid side reactions and ensure high purity.

The preparation of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves multi-step synthetic strategies centered on thiazole ring formation via cyclization of thioacetamide with halogenated acetoacetates and subsequent functionalization of the aromatic moiety. Advances in catalyst design, particularly magnetic nanoparticle-supported catalysts, have improved the efficiency and sustainability of these syntheses. Selection of appropriate solvents, bases, and reaction conditions is critical to achieving high yields and purity. The methods described are supported by diverse and authoritative research and patent literature, providing a comprehensive framework for the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring or thiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly due to its thiazole moiety which is associated with various biological activities.

Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, studies have shown effective inhibition against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Activity Against
Compound A0.23 - 0.700.47 - 0.94MRSA, E. coli
Compound B0.06 - 0.470.11 - 0.94Fungal strains
Compound C0.11 - 0.230.23 - 0.47Various fungi

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. They have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Neuroprotective Effects

Recent studies have explored the impact of thiazole derivatives on neurological receptors, particularly the GluA2 AMPA receptors involved in synaptic transmission and plasticity. The compound demonstrated significant modulation effects, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.

Table 2: Neuroprotective Effects on GluA2 AMPA Receptors

CompoundEffect on Current AmplitudeDeactivation RateDesensitization Rate
MMH-5Decreased by factor of sixIncreasedReduced
MMH-4Moderate effectIncreasedNot specified

Biochemical Research

In biochemical studies, this compound serves as a reagent in proteomics to study protein interactions and functions due to its enhanced solubility and stability in biological assays.

Enzyme Inhibition Studies

The compound has been used to investigate its effects on various enzymes, providing insights into its mechanism of action and potential therapeutic targets.

Material Science Applications

The unique properties of this compound lend themselves to applications in material science:

Synthesis of Functional Materials

The thiazole structure can be incorporated into polymers or other materials to impart specific functional properties, such as conductivity or enhanced mechanical strength.

Nanotechnology Applications

Research is ongoing into the use of thiazole derivatives in the development of nanomaterials for drug delivery systems and biosensors.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives highlighted the effectiveness of a compound structurally similar to this compound against resistant bacterial strains and fungi, showcasing its potential as a lead compound for drug development.

Case Study 2: Neuropharmacological Research
Investigations into the effects of thiazole derivatives on AMPA receptors revealed that specific modifications could enhance their efficacy as neuroprotective agents, suggesting avenues for further research into cognitive disorders.

Table 3: Summary of Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic.
Anti-inflammatory EffectsShowed reduction in cytokine levels in vitro, suggesting therapeutic potential for chronic inflammatory diseases.
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression, indicating possible use in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Febuxostat (2-(3-Cyano-4-Isobutoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid)

Key Differences :

  • Substituents: The phenyl ring in febuxostat bears a 3-cyano and 4-isobutoxy group, whereas the target compound has 3,4-dimethoxy groups.
  • Biological Activity: Febuxostat is a potent XOI (IC₅₀ ≈ 1 nM) approved for gout treatment. Its cyano and isobutoxy groups enhance hydrophobic interactions with xanthine oxidase’s active site .
  • Pharmacokinetics : The isobutoxy group improves lipophilicity, enhancing bioavailability. In contrast, the methoxy groups in the target compound may increase solubility but reduce membrane permeability .

2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC)

Key Differences :

  • Substituents: BAC features a 4-chlorobenzylamino group at position 2, linked via a methylene spacer, unlike the direct phenyl attachment in the target compound.
  • Biological Activity : BAC demonstrated antihyperglycemic effects in a neonatal NIDDM rat model, with the chlorobenzyl group critical for activity .

Structural Implications :
The absence of a spacer in the target compound may restrict its ability to access certain binding pockets, limiting its therapeutic scope compared to spacer-containing analogs.

2-(3,4-Difluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid

Key Differences :

  • Substituents : Fluorine atoms replace methoxy groups at the 3,4-positions.
  • Physicochemical Properties : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to methoxy groups .

Structural Implications :
The fluorine substituents may strengthen hydrogen bonding or dipole interactions with target enzymes, though this remains unverified for the target compound.

2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-4-Methyl-1,3-Thiazole-5-Carboxylic Acid

Key Differences :

  • Substituents: A 3,4-dimethoxyphenethylamino group replaces the direct phenyl linkage.
  • Synthesis : This compound is synthesized via amine coupling, differing from the target compound’s likely thiazole ring-forming methods .

Structural Implications: The ethylamino spacer may enhance solubility but could reduce potency due to increased distance from the active site.

Comparative Data Table

Compound Name Substituents (Position 2) Molecular Weight Key Biological Activity Notable Features
Target Compound 3,4-Dimethoxyphenyl 293.31* Unknown (Theoretical XOI) High solubility, electron-donating groups
Febuxostat 3-Cyano-4-isobutoxyphenyl 316.36 XOI (IC₅₀ ≈ 1 nM) High lipophilicity, clinical use
BAC 4-Chlorobenzylamino 297.74 Antidiabetic (NIDDM model) Methylene spacer enhances flexibility
2-(3,4-Difluorophenyl) analog 3,4-Difluorophenyl 255.24 Not reported Enhanced metabolic stability

*Calculated based on molecular formula.

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., cyano, fluorine) enhance enzyme inhibition but may reduce solubility. Methoxy groups balance solubility and moderate activity .
  • Spacer Influence: Methylene or ethylamino spacers improve target engagement but complicate synthesis .

Biological Activity

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 400080-46-8) is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO4S, with a molecular weight of 279.31 g/mol. The compound features a thiazole ring which is crucial for its biological activity.

The biological activity of thiazole derivatives often relates to their ability to interact with various biological targets. For this compound:

  • Cytotoxicity : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The presence of the methoxy groups on the phenyl ring enhances electron donation, which may increase the compound's reactivity with cellular targets .
  • Receptor Modulation : Recent research has shown that thiazole derivatives can act as modulators of AMPA receptors, which are critical in neurotransmission. Specifically, this compound has been investigated for its potential as a negative allosteric modulator of the GluA2 AMPA receptor .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Assay Type IC50/EC50 Values Cell Lines/Organisms Reference
CytotoxicityMTT AssayIC50 < 10 µMJurkat cells
Antimicrobial ActivityDisc Diffusion AssayMIC = 125 µg/mLStaphylococcus aureus
Receptor ModulationElectrophysiological AssaySignificant reduction in current amplitudeGluA2 AMPA receptors
Apoptosis InductionFlow CytometryIncreased apoptotic cells > 30% at 10 µMVarious cancer cell lines

Case Studies

  • Anticancer Activity : In a study examining various thiazole derivatives, this compound was found to exhibit significant cytotoxic effects against multiple cancer cell lines including Jurkat and A-431 cells. The compound's IC50 values were comparable to those of established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research into the modulation of AMPA receptors revealed that this compound could significantly alter receptor kinetics. It was shown to reduce desensitization rates and increase deactivation rates in GluA2 receptors, suggesting a neuroprotective role that could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can purity be validated?

The synthesis of thiazole derivatives typically involves condensation reactions. A general method includes:

  • Step 1 : Reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol-water mixture under reflux.
  • Step 2 : Acid hydrolysis to yield the carboxylic acid derivative.
    Purity validation requires HPLC (using C18 columns with acetonitrile/water gradients) and FTIR (to confirm functional groups like -COOH and thiazole rings). For crystallinity assessment, X-ray diffraction (SHELX programs) can resolve structural ambiguities .

Q. How can the structural and electronic properties of this compound be characterized for drug discovery pipelines?

  • X-ray crystallography (via SHELXL/SHELXS) determines bond lengths, angles, and intermolecular interactions critical for docking studies .
  • DFT calculations (using Gaussian or ORCA) predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces.
  • NMR (1H/13C) and mass spectrometry validate molecular integrity and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Xanthine oxidase (XO) inhibition : Measure uric acid production spectrophotometrically at 295 nm .
  • Antidiabetic activity : Glucose uptake assays in L6 myotubes or 3T3-L1 adipocytes .
  • Antioxidant potential : DPPH/ABTS radical scavenging assays with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing groups (e.g., -CN) to enhance XO inhibition .
  • Thiazole ring modification : Introduce methyl or carboxyl groups at position 4 to improve metabolic stability .
  • Data-driven SAR : Use multivariate analysis (e.g., PLS regression) to correlate electronic descriptors (logP, tPSA) with IC50 values .

Q. Example SAR Table

DerivativeSubstituentXO IC50 (µM)logP
Parent3,4-OCH312.53.72
Analog A4-Cl8.24.10
Analog B3-CN5.63.95

Q. How to resolve contradictions in biological data across different in vivo models?

  • Case study : If the compound shows hypoglycemic effects in STZ-induced diabetic rats but not in db/db mice:
    • Model specificity : STZ models mimic Type 1 diabetes, while db/db mice represent Type 2. Adjust dosing or evaluate insulin sensitivity markers (e.g., HOMA-IR) .
    • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability issues .

Q. What strategies improve crystallographic data quality for this compound?

  • Crystal growth : Use vapor diffusion with DMF/water mixtures.
  • Data refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and high-resolution data .
  • Validation tools : Check R-factors (<5%) and electron density maps (e.g., Fo-Fc) for missing atoms .

Q. How to design a robust protocol for detecting genotoxic impurities in synthesis?

  • Analytical method : Static headspace GC-ECD with DB-624 columns.
    • LOD/LOQ : Validate for alkyl bromides (e.g., 1-bromopropane) at ppm levels .
    • Sample prep : Use phosphate buffer (pH 7) and 30-min equilibration at 80°C .

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